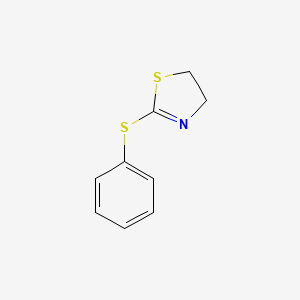
2-(Phenylsulfanyl)-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfanyl)-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a phenylsulfanyl group. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications . The phenylsulfanyl group enhances the compound’s reactivity and potential for forming complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylsulfanyl)-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenylsulfanyl group.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.
Reducing Agents: Lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Halogenating agents, Grignard reagents, and organolithium compounds.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Phenylsulfanyl)-4,5-dihydro-1,3-thiazole has significant applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The thiazole ring’s aromaticity and electron distribution play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison: 2-(Phenylsulfanyl)-4,5-dihydro-1,3-thiazole is unique due to its specific thiazole ring structure combined with the phenylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 2-(Phenylsulfanyl)nicotinaldehyde and 2-(Phenylsulfanyl)thiophene have different core structures, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
62652-38-4 |
|---|---|
Molecular Formula |
C9H9NS2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
2-phenylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H9NS2/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-5H,6-7H2 |
InChI Key |
GSCAIFIGUGOYGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



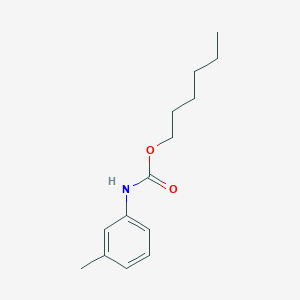
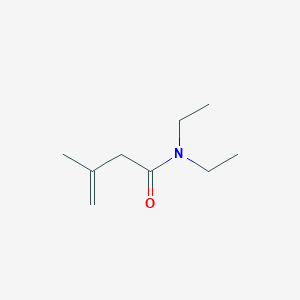
![Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid](/img/structure/B14520100.png)

![1-[(3-Aminopropyl)amino]hexadecan-2-OL](/img/structure/B14520102.png)

![7-[2-(2-Aminoethyl)phenyl]heptan-1-OL](/img/structure/B14520112.png)
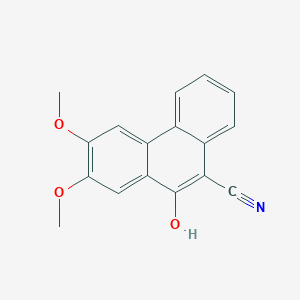

![Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14520131.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate](/img/structure/B14520133.png)
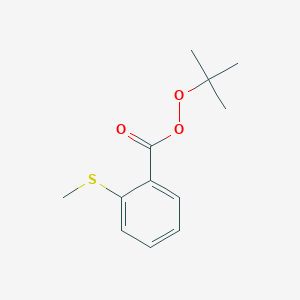
![2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14520145.png)
